molecular formula C8H9NO3 B3060966 Benzoic acid, 4-[(hydroxyamino)methyl]- CAS No. 179076-85-8

Benzoic acid, 4-[(hydroxyamino)methyl]-

Cat. No.: B3060966
CAS No.: 179076-85-8
M. Wt: 167.16 g/mol
InChI Key: PHYSUHDASVRLLL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(hydroxyamino)methyl]- is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a hydroxyamino methyl group

Scientific Research Applications

Benzoic acid, 4-[(hydroxyamino)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety information for “Benzoic acid, 4-[(hydroxyamino)methyl]-” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(hydroxyamino)methyl]- typically involves the nitration of benzoic acid followed by reduction. The nitration process introduces a nitro group at the para position of the benzene ring. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-nitrobenzoic acid is then reduced to 4-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is converted to a hydroxyamino group through a hydroxylation reaction .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-[(hydroxyamino)methyl]- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration, reduction, and hydroxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(hydroxyamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The compound can be reduced to form 4-aminomethylbenzoic acid.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(hydroxyamino)methyl]- involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.

    4-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxyamino group.

    4-Nitrobenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.

Uniqueness

Benzoic acid, 4-[(hydroxyamino)methyl]- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-[(hydroxyamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-4,9,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYSUHDASVRLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434451
Record name Benzoic acid, 4-[(hydroxyamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179076-85-8
Record name Benzoic acid, 4-[(hydroxyamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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